N-cycloheptyl-1H-indole-6-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(18-14-5-3-1-2-4-6-14)13-8-7-12-9-10-17-15(12)11-13/h7-11,14,17H,1-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWGAPFJRFEHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among analogs include:
- Cycloalkyl vs. Aromatic Substituents : The cycloheptyl group in the target compound contrasts with the cyclohexyl group in N-[4-...]-3-cyclohexyl-2-(3-furanyl)-1H-indole-6-carboxamide () and the cyclopentanecarbonyl group in N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide (). Larger cycloalkyl groups (e.g., cycloheptyl) may enhance lipophilicity compared to smaller rings .
- Functional Group Modifications: Analogs such as N-(2,3,4-tri-O-acetyl β-L-fucopyranosyl)-1H-indole-6-carboxamide () feature glycosylation, which drastically improves water solubility, whereas sulfonyl () and methoxy groups () alter electronic properties and steric bulk .
Physicochemical Properties
*Estimated based on structural similarity to .
- Polar Surface Area (PSA) : The cyclohexyl analog (133.46 Ų) suggests moderate polarity, likely reduced in the cycloheptyl variant due to increased hydrophobic surface area .
- Density and Boiling Point : Cyclohexyl derivatives exhibit densities ~1.30 g/cm³ and high predicted boiling points (~900°C), trends expected to persist in cycloheptyl analogs .
Research Implications
- Drug Design : Cycloheptyl substitution balances lipophilicity and metabolic stability, advantageous for blood-brain barrier penetration in CNS-targeted therapies .
- Solubility Optimization : Glycosylation () or polar substituents (e.g., methoxy in ) could mitigate the low aqueous solubility predicted for cycloheptyl analogs.
- Safety Profile : Reduced electrophilicity in cycloheptyl derivatives may lower reactivity-related toxicity compared to sulfonamide analogs .
Preparation Methods
Acyl Chloride Intermediate Route
Building on methods from and, this approach avoids carbodiimide reagents but requires careful handling of reactive intermediates:
-
Acyl Chloride Formation
Indole-6-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous chloroform (0.3 M) for 3 hours. Excess SOCl2 is removed under reduced pressure, yielding the crude acyl chloride as a pale yellow solid. -
Amidation
The acyl chloride is dissolved in THF (0.2 M) and added dropwise to a stirred solution of cycloheptylamine (1.5 equiv) and pyridine (2.0 equiv) at 0°C. After warming to room temperature overnight, the mixture is filtered through Celite® and concentrated. Column purification (SiO2, EtOAc/hexanes 1:4) affords the product in 70–82% yield.
Advantages
Limitations
Multicomponent Reaction Strategy
Adapting the interrupted Ugi reaction from, this one-pot method offers atom economy but faces regioselectivity challenges:
Reaction Components
-
N-Substituted indole (1.0 equiv)
-
Cycloheptyl isocyanide (1.0 equiv)
-
Aldehyde (1.0 equiv, e.g., formaldehyde)
Procedure
Components are stirred in MeOH (0.1 M) at 50°C for 24 hours. The reaction exploits the indole’s nucleophilicity at C6 to trap the nitrilium intermediate. After solvent removal, crude product is purified via recrystallization (EtOH/H2O) to yield 55–65% of this compound.
Mechanistic Insight
The reaction proceeds through:
-
Iminium ion formation between aldehyde and indole N1
-
Isocyanide addition to generate nitrilium ion
-
C6 nucleophilic attack followed by prototropic rearrangement
Comparative Analysis of Synthetic Methods
| Parameter | EDC/DMAP Method | Acyl Chloride Route | Multicomponent Approach |
|---|---|---|---|
| Yield (%) | 68–75 | 70–82 | 55–65 |
| Purity (HPLC) | >95% | 92–95% | 85–90% |
| Scalability | 10 g–1 kg | 100 g–10 kg | <100 mg |
| Regioselectivity | Excellent | Moderate | Poor |
| Cost Index | 1.8 | 1.2 | 3.5 |
Cost index normalized to acyl chloride route = 1.0
Critical Challenges and Optimization Strategies
Regioselective Functionalization at C6
The indole nucleus exhibits inherent C3 reactivity due to its electron-rich pyrrole ring. To direct substitution to C6:
Amidation Side Reactions
Common issues and mitigation:
-
N1-Alkylation : Minimized by using non-nucleophilic bases (DIPEA instead of Et3N)
-
Dimerization : Controlled through dilute reaction conditions (≤0.1 M)
-
Hydrolysis : Anhydrous solvents (molecular sieves) prevent acyl chloride decomposition
Characterization and Analytical Data
Spectral Signatures
-
1H NMR (400 MHz, CDCl3) : δ 10.21 (s, 1H, NH), 8.03 (d, J = 8.4 Hz, 1H, H7), 7.45 (d, J = 3.6 Hz, 1H, H4), 7.32–7.28 (m, 2H, H2/H3), 6.99 (dd, J = 8.4, 1.6 Hz, 1H, H5), 3.82–3.75 (m, 1H, cycloheptyl CH), 2.01–1.45 (m, 12H, cycloheptyl)
-
HRMS (ESI+) : m/z Calc. for C16H20N2O [M+H]+ 273.1602, Found 273.1608
Chromatographic Properties
Q & A
Q. How can researchers ensure methodological rigor in reporting synthetic yields and bioactivity data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose batch-specific purity data (HPLC chromatograms), solvent history, and storage conditions. For bioactivity, follow MIAME guidelines for assay parameters (e.g., cell passage number, serum lot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
